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molecular formula C15H10F3NO B8130402 2-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile

2-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile

Cat. No. B8130402
M. Wt: 277.24 g/mol
InChI Key: QJHSPSZBAAOIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933104B2

Procedure details

A mixture of 4-bromo-3-methoxybenzonitrile (500 mg, 2.36 mmol), 4-(trifluoromethyl)phenyl boronic acid (671.9 mg, 3.54 mmol) and potassium fluoride (411 mg, 7.08 mmol) in toluene (11 mL) and water (3 mL) was purged with nitrogen. Pd(PPh3)4 (272.7 mg, 0.236 mmol) was added. The resulting mixture was heated at reflux overnight. The reaction mixture was washed with water (200 ml) and extracted with ethyl acetate (150 mL* 4). The combined organic extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to give 2-methoxy-4′-(trifluoromethyl)biphenyl-4-carbonitrile (620 mg) as a colorless solid. 1HNMR (400 MHz, CDCl3) δ 7.68 (d, J=8.4 Hz, 2H), 7.60 (d, J=8.4 Hz, 2H), 7.36-7.40 (m, 2H), 7.22 (s, 1H), 3.87 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
671.9 mg
Type
reactant
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
272.7 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11].[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.[F-].[K+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:11][O:10][C:3]1[CH:4]=[C:5]([C:6]#[N:7])[CH:8]=[CH:9][C:2]=1[C:17]1[CH:18]=[CH:19][C:14]([C:13]([F:24])([F:23])[F:12])=[CH:15][CH:16]=1 |f:2.3,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)OC
Name
Quantity
671.9 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
411 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
11 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
272.7 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction mixture was washed with water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (150 mL* 4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C#N)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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